Flufiprole
CAS No.: 704886-18-0
Cat. No.: VC0528124
Molecular Formula: C16H10Cl2F6N4OS
Molecular Weight: 491.23
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 704886-18-0 |
---|---|
Molecular Formula | C16H10Cl2F6N4OS |
Molecular Weight | 491.23 |
IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile |
Standard InChI | InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3 |
Standard InChI Key | HVQHXBNMBZJPLK-UHFFFAOYSA-N |
SMILES | CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Flufiprole is chemically identified as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile. It belongs to the phenylpyrazole class of insecticides, characterized by a pyrazole ring with multiple functional group substitutions . The compound is registered with the Chemical Abstracts Service (CAS) number 704886-18-0 .
Chemical Properties
Flufiprole possesses a complex molecular structure featuring several key chemical groups. It is a dichlorobenzene derivative that also contains trifluoromethyl benzene groups, a pyrazole ring, a nitrile functional group, and a sulfoxide moiety . The molecular composition and structural elements of flufiprole are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₀Cl₂F₆N₄OS |
Molecular Weight | 491.2 g/mol |
Chemical Class | Phenylpyrazole |
Functional Groups | Dichlorobenzene, trifluoromethyl benzene, pyrazole, nitrile, sulfoxide |
Synonyms | Rizazole, Butene-fipronil, Flufiprole [ISO] |
Creation Date | March 21, 2012 |
Last Modification | February 22, 2025 |
Physical Properties
The physical characteristics of flufiprole influence its application methods, environmental mobility, and stability. These properties have been primarily determined through predictive models due to limited experimental data.
Physical Property | Value | Determination Method |
---|---|---|
Boiling Point | 526.1 ± 50.0 °C | Predicted |
Density | 1.61 ± 0.1 g/cm³ | Predicted |
pKa | -3.75 ± 0.50 | Predicted |
Stereochemistry and Biological Activity
Flufiprole exists as a chiral compound, comprising two enantiomers with notably different biological activities. The stereochemical properties of this compound significantly influence its efficacy as an insecticide and its toxicological profile.
Enantiomeric Differences
Research has demonstrated significant differences in the biological activity between the (R) and (S) enantiomers of flufiprole. The (R)-flufiprole exhibits substantially higher bioactivity against target pest species compared to its (S) counterpart .
Target Organism | Relative Bioactivity ((R) vs. (S)) |
---|---|
Various Insect Pests | 1.9-5.1 times higher for (R)-flufiprole |
This stereoselectivity extends to non-target organisms as well, with the (R)-enantiomer demonstrating greater acute toxicity toward certain species .
Non-target Organism | Relative Toxicity ((R) vs. (S)) |
---|---|
Scenedesmus obliquus | 3.7-5.7 times higher for (R)-flufiprole |
Trichogramma japonicum Ashmead | 3.7-5.7 times higher for (R)-flufiprole |
Stereoselectivity in Target Insects
Studies involving four representative insect species—Plutella xylostella, Nilaparvata lugens, Mythimna separata, and Acyrthosiphon pisum—have confirmed the enantioselective bioactivity of flufiprole, with consistent superiority of the (R)-enantiomer across all tested species .
Environmental Fate and Metabolism
Understanding the environmental behavior of flufiprole is crucial for assessing its ecological impact and safety profile. Research has revealed complex patterns of bioaccumulation, metabolism, and degradation that vary across different organisms and environmental conditions.
Bioaccumulation in Terrestrial Organisms
Flufiprole has demonstrated notable bioaccumulation tendencies in terrestrial organisms, particularly in lizards. When lizards are exposed to flufiprole-contaminated soil, the compound is absorbed through the skin and preferentially accumulates in the liver and brain tissues .
Metabolic Pathways
The primary metabolic pathway for flufiprole involves oxidation to form fipronil sulfone. This metabolic transformation occurs in both lizard liver and human liver microsomes, primarily mediated by specific cytochrome P450 enzymes:
Organism | Primary Metabolite | Metabolizing Enzyme |
---|---|---|
Lizards | Fipronil sulfone | CYP3A19 |
Humans | Fipronil sulfone | CYP3A4 |
Temperature significantly influences the metabolism rate, with higher temperatures leading to increased concentrations of fipronil sulfone in lizard tissues .
Stereoselective Degradation in Plants
Research on the environmental fate of flufiprole enantiomers in vegetable crops has revealed opposite stereoselective degradation patterns. This phenomenon has been observed in several vegetable species including pak choi, spinach, cucumber, and tomato . This differential degradation has important implications for residue management and food safety considerations in agricultural applications.
Toxicological Effects
Flufiprole exhibits various toxicological effects that warrant careful consideration for its safe use and environmental management.
Acute and Chronic Toxicity
According to safety data, flufiprole is classified as harmful if swallowed (Acute Toxicity Category 4) and may cause damage to organs through prolonged or repeated exposure . These classifications align with the standard Globally Harmonized System (GHS) for classification and labeling of chemicals.
Temperature-Dependent Hepatotoxicity
Research on lizards (Eremias argus) has revealed temperature-dependent hepatotoxicity of flufiprole. Higher temperatures exacerbate the liver damage caused by flufiprole exposure, resulting in more severe lesions . This finding has significant implications in the context of global warming and changing environmental conditions.
Temperature Condition | Observed Effect |
---|---|
Higher temperature | More severe liver lesions |
Higher temperature | Increased oxidative damage markers (GSH, MDA, 8-OHdG) |
Oxidative Stress
Flufiprole exposure induces oxidative damage in exposed organisms, as evidenced by increased levels of oxidative stress markers. The severity of this damage increases with temperature, suggesting a compound effect of chemical exposure and thermal stress .
Oxidative Stress Marker | Response to Flufiprole Exposure |
---|---|
Glutathione (GSH) | Increased levels, further elevation at higher temperatures |
Malondialdehyde (MDA) | Increased levels, further elevation at higher temperatures |
8-hydroxy-2'-deoxyguanosine (8-OHdG) | Increased levels, further elevation at higher temperatures |
Environmental Toxicity
Flufiprole is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2) . This classification necessitates appropriate precautions to prevent environmental contamination, especially in aquatic ecosystems.
Applications and Uses
Flufiprole serves as an important insecticide in agricultural pest management systems, particularly in China where it has emerged as a significant alternative to fipronil .
Target Pest Species
Research has demonstrated the efficacy of flufiprole against several economically important insect pests, including:
-
Plutella xylostella (Diamondback moth)
-
Nilaparvata lugens (Brown planthopper)
-
Mythimna separata (Oriental armyworm)
Hazard Classification | Category | Hazard Statement |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Aquatic Chronic Toxicity | Category 2 | H411: Toxic to aquatic life with long-lasting effects |
Transport Classification
For transportation purposes, flufiprole is classified as an environmentally hazardous substance (UN3077), requiring specific packaging and labeling considerations :
Transport Classification | Details |
---|---|
UN Number | UN3077 |
Transport Hazard Class | Class 9 (Miscellaneous dangerous substances and articles) |
Packing Group | III |
Marine Pollutant | Yes |
Environmental Impact Under Climate Change
Recent research has highlighted the importance of considering temperature effects when assessing the environmental impact of flufiprole. As an ectothermic animal, lizards are particularly sensitive to temperature changes, and studies have shown that the bioaccumulation, metabolism, and toxicity of flufiprole in lizards are significantly influenced by temperature .
With global warming projections, the increased toxicity of flufiprole at higher temperatures raises concerns about potential ecological impacts in changing climate scenarios. The temperature-dependent increase in oxidative damage and liver lesions suggests that risk assessments should incorporate temperature considerations when evaluating the environmental safety of this compound .
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